2,3,3-Trimethyl-2-butanol

Descripción

Contextualization within Tertiary Alcohol Chemistry

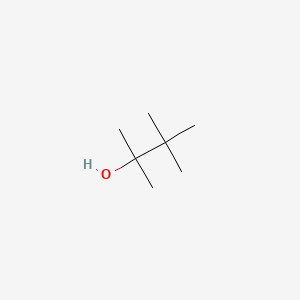

2,3,3-Trimethyl-2-butanol, with the chemical formula C₇H₁₆O, is a quintessential example of a tertiary alcohol. In this classification, the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. cymitquimica.com This arrangement results in significant steric hindrance around the functional group, a defining feature that profoundly influences its chemical behavior. cymitquimica.com Unlike primary or secondary alcohols, the carbon atom bearing the hydroxyl group in this compound lacks a hydrogen atom. libretexts.org This structural attribute renders it resistant to oxidation under standard conditions, a key distinguishing characteristic of tertiary alcohols. libretexts.orgvaia.com Its reactivity is therefore dominated by reactions that proceed via carbocation intermediates, such as dehydration and certain substitution reactions. vaia.comacs.org The bulky tert-butyl group adjacent to the hydroxyl-bearing carbon further accentuates the steric crowding, making it an excellent substrate for studying the limits and pathways of reactions governed by spatial constraints.

Overview of Research Trajectories for Highly Branched Alcohols

Research into highly branched alcohols, such as this compound, is driven by both academic curiosity and industrial application. These compounds are integral to fundamental studies of reaction kinetics and mechanisms, particularly carbocation rearrangements. acs.orgacs.org Furthermore, branched-chain higher alcohols (BCHAs) are of increasing interest as advanced biofuels. asm.orgnih.gov Compared to ethanol, they offer advantages like higher energy density, lower hygroscopicity, and better compatibility with existing fuel infrastructure. asm.org Research is actively exploring efficient production methods for BCHAs, including microbial fermentation and synthetic biology approaches, as alternatives to traditional petrochemical processes. nih.govresearchgate.net The unique physical properties conferred by branching, such as altered viscosity and solvency, also make these alcohols valuable in the formulation of surfactants, lubricants, and coatings. exxonmobilchemical.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,3-trimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXVARYIKDXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208129 | |

| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-83-2 | |

| Record name | 2,3,3-Trimethyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, pentamethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanol, 2,3,3-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88WLX6PCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,3 Trimethyl 2 Butanol

Laboratory-Scale Preparation Routes

For laboratory purposes, the synthesis of 2,3,3-trimethyl-2-butanol often prioritizes versatility and high yields, with the Grignard reaction being a prominent and reliable method.

Grignard Reaction Approaches to this compound Synthesis

A well-established laboratory method for synthesizing this compound involves the use of a Grignard reagent. This approach typically utilizes the reaction of a suitable Grignard reagent with a ketone. organicchemistrytutor.com

A primary route involves the reaction of tert-butylmagnesium chloride with acetone. In this process, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The initial reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in a subsequent step, typically with a dilute acid, to yield the final product, this compound.

The general steps for this Grignard synthesis are:

Formation of the Grignard Reagent: tert-Butyl chloride is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form tert-butylmagnesium chloride.

Reaction with Ketone: The prepared Grignard reagent is then added to acetone, also in an anhydrous ether solvent.

Hydrolysis: The resulting magnesium salt intermediate is treated with a weak acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, to produce this compound.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| tert-Butylmagnesium chloride | Acetone | Anhydrous ether, followed by acidic workup | This compound |

This method is favored in laboratory settings due to its reliability and the commercial availability of the starting materials.

Alternative Laboratory Synthesis Protocols for this compound

While the Grignard reaction is a principal method, other laboratory-scale syntheses can be employed. One such alternative involves the reduction of a suitable ketone. For instance, the reduction of 2,3,3-trimethyl-2-oxobutane (pinacolone) using a reducing agent like sodium borohydride (B1222165) would yield this compound. However, this specific ketone is not as readily available as acetone.

Another approach could be the reaction of an organolithium reagent, such as tert-butyllithium, with acetone. Similar to the Grignard reaction, this would involve the nucleophilic addition of the organolithium compound to the ketone, followed by hydrolysis.

Industrial Production Strategies

On an industrial scale, economic factors and process efficiency drive the choice of synthetic methods. The production of this compound often relies on the acid-catalyzed hydration of alkenes.

Acid-Catalyzed Hydration of Alkenes for this compound Production

The industrial production of tertiary alcohols like this compound is commonly achieved through the acid-catalyzed hydration of alkenes. ecoinvent.org In this process, an alkene is treated with water in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. scienceinfo.comaskfilo.com

For the synthesis of this compound, the precursor alkene would be 2,3,3-trimethyl-1-butene. ontosight.ai The mechanism for this reaction proceeds in three main steps: scienceinfo.com

Protonation of the Alkene: The double bond of the alkene is protonated by the acid catalyst, leading to the formation of a carbocation intermediate. The proton adds to the less substituted carbon of the double bond, resulting in the more stable tertiary carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the positively charged carbocation.

Deprotonation: A final deprotonation step, where a water molecule removes a proton from the oxonium ion, yields the tertiary alcohol and regenerates the acid catalyst. scienceinfo.com

This method is advantageous for large-scale production due to the low cost of the reactants (alkene and water) and the catalytic nature of the process.

| Alkene | Catalyst | Product |

| 2,3,3-Trimethyl-1-butene | Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | This compound |

It is important to note that the acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986) can also lead to the formation of 2,3-dimethyl-2-butanol (B1346969) as the major product due to a carbocation rearrangement. askfilo.com

Multi-Step Industrial Syntheses Involving Formaldehyde (B43269) and Hydrogenation for this compound

More complex, multi-step syntheses can also be employed in industrial settings, particularly when specific feedstocks are readily available. While direct information on a multi-step process for this compound involving formaldehyde and hydrogenation is limited, analogous processes for other alcohols exist.

For instance, the production of other butanols can involve the condensation of smaller molecules followed by hydrogenation. A hypothetical multi-step synthesis for this compound could involve the reaction of a smaller ketone with formaldehyde to build the carbon skeleton, followed by a reduction or hydrogenation step. For example, the condensation of 1-nitropropane (B105015) with formaldehyde followed by catalytic hydrogenation is a known method for producing 2-amino-n-butanol. google.com Similar principles could be adapted, although this would likely be a less direct and more costly route than alkene hydration.

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups, including ketones and aldehydes, to alcohols. scispace.com These reactions are often carried out using heterogeneous catalysts like Raney nickel or precious metal catalysts such as palladium or platinum on a carbon support. scispace.comgoogle.mw

Advanced Purification Techniques for Synthesized this compound

Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale preparations, fractional distillation is a common and effective method for purifying this compound, taking advantage of its specific boiling point (approximately 131.5°C). This technique separates compounds based on differences in their boiling points.

Other purification techniques that can be employed include:

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or byproducts from the organic product. For example, after a Grignard reaction, an aqueous workup is followed by extraction with an organic solvent. orgsyn.org

Chromatography: For very high purity requirements, column chromatography can be used to separate the desired product from closely related impurities.

Mechanistic Investigations of 2,3,3 Trimethyl 2 Butanol Reactivity

Elimination Reactions of 2,3,3-Trimethyl-2-butanol

Elimination reactions of alcohols, known as dehydration, involve the removal of a water molecule to form an alkene. murov.info This process is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and is favored at higher temperatures. bits-pilani.ac.inlibretexts.org

Dehydration to Alkenes: Formation of 2,3,3-Trimethyl-2-butene and Isomers

The acid-catalyzed dehydration of this compound can yield multiple alkene isomers. brainly.comacs.org The initial products formed depend on which adjacent proton is removed. Removal of a proton from one of the methyl groups on the adjacent carbon (C1) leads to the formation of 2,3,3-trimethyl-1-butene . quora.comvaia.com

However, the reaction often involves carbocation rearrangements, a common feature in the dehydration of branched alcohols. chemistrysteps.combrainly.com The initially formed tertiary carbocation can undergo a methyl shift, leading to a more stable tertiary carbocation. brainly.comlibretexts.org Subsequent elimination from this rearranged intermediate results in the formation of the more substituted and thermodynamically stable alkene, 2,3-dimethyl-2-butene . acs.orgbrainly.comlibretexts.org Under certain conditions, particularly over acidic aluminum sulfate (B86663) at high temperatures, studies have shown the product mixture can contain 2,3,3-trimethyl-1-butene, 2,3-dimethyl-2-butene, and another isomer, 3,3-dimethyl-1-butene (B1661986). acs.org

| Alkene Product | Formation Pathway | Relative Stability |

|---|---|---|

| 2,3,3-Trimethyl-1-butene | Direct elimination (no rearrangement) | Less substituted, less stable |

| 2,3-dimethyl-2-butene | Elimination after methyl shift (rearrangement) | Tetrasubstituted, most stable |

Zaitsev's Rule and Regioselectivity in this compound Dehydration

Zaitsev's (or Saytzeff's) rule is an empirical principle used to predict the regioselectivity of elimination reactions. geeksforgeeks.org It states that when multiple elimination products are possible, the major product will be the most stable, most substituted alkene. geeksforgeeks.orglibretexts.org

In the dehydration of this compound, a direct application of Zaitsev's rule to the unrearranged carbocation is complicated because the adjacent carbon (C3) has no hydrogen atoms to eliminate. quora.com Therefore, without rearrangement, the only possible product is the less substituted 2,3,3-trimethyl-1-butene. quora.comvaia.com However, elimination reactions proceeding under thermodynamic control, which allow for carbocation rearrangements, will favor the formation of the most stable alkene possible. vaia.comgeeksforgeeks.org Consequently, the reaction favors the pathway involving a methyl shift to form the highly stable, tetrasubstituted 2,3-dimethyl-2-butene, which is the Zaitsev product of the rearranged intermediate. brainly.comlibretexts.org

Mechanistic Pathways of Elimination (E1 and E2 Considerations)

The dehydration of tertiary alcohols like this compound proceeds predominantly through the unimolecular elimination (E1) mechanism. libretexts.orgmasterorganicchemistry.com This is because tertiary alcohols can form relatively stable tertiary carbocation intermediates. chemistrysteps.commasterorganicchemistry.com

The E1 mechanism involves a multi-step process:

Protonation of the alcohol : The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form an alkyloxonium ion, which contains a much better leaving group, water. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Formation of a carbocation : The alkyloxonium ion departs, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the E1 reaction. chemistrysteps.comxula.edu

(Optional) Carbocation Rearrangement : The initially formed carbocation can rearrange via a hydride or alkyl shift to form a more stable carbocation. In this specific case, a methyl shift occurs. brainly.comlibretexts.org

Deprotonation : A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon adjacent to the carbocation, forming the carbon-carbon double bond of the alkene. libretexts.orgvaia.com

The bimolecular elimination (E2) mechanism, a concerted one-step process, is more characteristic of primary alcohols. libretexts.orgvaia.comchemistrysteps.com It is generally not the favored pathway for tertiary alcohols because of steric hindrance that would impede the backside attack of a base required for the E2 mechanism. lumenlearning.com

Oxidation Reactions of this compound

The oxidation of alcohols is a fundamental reaction in organic chemistry used to produce carbonyl compounds like aldehydes, ketones, and carboxylic acids. libretexts.orgbyjus.com The outcome of the reaction depends heavily on the structure of the alcohol (primary, secondary, or tertiary) and the oxidizing agent used. socratic.orgchemguide.co.uk

Substitution Reactions Involving this compound

In addition to elimination, tertiary alcohols can undergo nucleophilic substitution reactions. Due to its structure, this compound reacts via a nucleophilic substitution, unimolecular (Sₙ1) mechanism. xula.edu This pathway shares the same initial steps as the E1 mechanism: protonation of the hydroxyl group to form a good leaving group (water) and subsequent departure of the leaving group to form a stable tertiary carbocation. xula.edu

Once the carbocation is formed, it acts as an electrophile. xula.edu Instead of a base removing an adjacent proton (as in elimination), a nucleophile attacks the positively charged carbon. xula.edu For example, when this compound is treated with a strong hydrohalic acid like hydrochloric acid (HCl), the chloride ion (Cl⁻) acts as the nucleophile, attacking the carbocation to form the corresponding tertiary alkyl halide, 2-chloro-2,3,3-trimethylbutane. masterorganicchemistry.comxula.edu The Sₙ1 and E1 reactions are often in competition, and the reaction conditions, such as temperature and the nature of the nucleophile/base, can influence which pathway predominates. bits-pilani.ac.inmasterorganicchemistry.com

Nucleophilic Substitution Mechanisms (SN1 and SN2) in Tertiary Alcohols

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The structure of the substrate, particularly the steric hindrance around the reactive carbon center, is a critical determinant of the operative pathway.

This compound is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl (-OH) group is bonded to three other carbon atoms. This structural feature leads to significant steric crowding around the reaction center.

SN1 Mechanism: This mechanism is favored by tertiary substrates like this compound. khanacademy.orglibretexts.org It is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a stable carbocation intermediate. youtube.commasterorganicchemistry.com For an alcohol, the hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group, water (H₂O). khanacademy.orglibretexts.org The subsequent loss of water generates a tertiary carbocation (the 2,3,3-trimethyl-2-butyl cation). This carbocation is highly stabilized by the inductive effects and hyperconjugation from the surrounding alkyl groups. youtube.com In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral. masterorganicchemistry.com The rate of the SN1 reaction is dependent only on the concentration of the substrate, not the nucleophile. youtube.commasterorganicchemistry.com

SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. youtube.comscribd.com This backside attack requires the nucleophile to have unhindered access to the electrophilic carbon. Due to the significant steric hindrance created by the three methyl groups and the tert-butyl group attached to the carbinol carbon of this compound, the SN2 pathway is strongly disfavored. A nucleophile cannot approach the carbon atom closely enough for this mechanism to occur. youtube.com

Therefore, the reactivity of this compound in nucleophilic substitution reactions is dominated by the SN1 mechanism.

| Mechanism Feature | Applicability to this compound | Reason |

| Reaction Order | Unimolecular (First Order) | Rate is determined by the formation of the carbocation, independent of the nucleophile's concentration. youtube.com |

| Intermediate | Tertiary Carbocation | The hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation. khanacademy.orglibretexts.org |

| Stereochemistry | Not applicable (achiral) | The starting alcohol is achiral. If a chiral tertiary alcohol were used, racemization would be expected. masterorganicchemistry.com |

| Favored by | Tertiary Substrates | The steric bulk and electronic stabilization favor the formation of a carbocation intermediate. khanacademy.orgmasterorganicchemistry.com |

Synthesis of Ethers and Esters from this compound

The synthesis of ethers and esters from this compound leverages its SN1 reactivity.

Ether Synthesis: The preparation of ethers from tertiary alcohols like this compound can be challenging. The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide via an SN2 mechanism, is not suitable if the tertiary alcohol is to be converted to its alkoxide, as elimination reactions would dominate when reacting with a primary or secondary alkyl halide. libretexts.org

A more viable method involves the acid-catalyzed reaction of the alcohol with another alcohol (which acts as the nucleophile). This process follows an SN1 pathway.

Protonation of the hydroxyl group of this compound.

Loss of water to form the stable tertiary carbocation.

Nucleophilic attack by a second alcohol molecule on the carbocation.

Deprotonation to yield the ether.

A significant competing reaction is elimination (E1), which leads to the formation of alkenes and is often favored at higher temperatures. libretexts.org

Ester Synthesis: Esters are commonly synthesized from alcohols by reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives, such as acyl chlorides or acid anhydrides.

Fischer Esterification: This involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The mechanism for tertiary alcohols is complex and can proceed through an SN1-like pathway where the protonated alcohol forms a carbocation, which is then attacked by the carboxylic acid. However, the conditions can also favor elimination.

Reaction with Acyl Chlorides: A more efficient method is the reaction of this compound with an acyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl produced. The mechanism involves the alcohol acting as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.

| Synthesis | Reactants | Conditions | Primary Mechanism |

| Ether | This compound + R-OH | Acid Catalyst (e.g., H₂SO₄), controlled temperature | SN1 |

| Ester | This compound + R-COOH | Acid Catalyst (e.g., H₂SO₄), heat | Fischer Esterification |

| Ester | This compound + R-COCl | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution |

Carbocation Rearrangements in this compound Chemistry

The tertiary carbocation formed from this compound is already quite stable. However, in many reactions involving carbocations, rearrangements can occur if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. vaia.comlibretexts.org

In the case of the 2,3,3-trimethyl-2-butyl cation, the positive charge resides on a tertiary carbon. Any potential rearrangement via a 1,2-methyl shift from the adjacent quaternary carbon would also result in a tertiary carbocation. For instance, in the dehydration of this compound, the initially formed carbocation can lead to the formation of 2,3,3-trimethylbut-1-ene via elimination. quora.com However, a 1,2-methyl shift can occur, moving a methyl group from C3 to C2. This transforms the initial tertiary carbocation into a different, but still tertiary, carbocation. This rearrangement allows for the formation of the more thermodynamically stable alkene, 2,3-dimethyl-2-butene, upon elimination of a proton. chegg.com

The dehydration of the related alcohol, 3,3-dimethyl-2-butanol, provides a clear example of this type of rearrangement, where a shift converts a secondary carbocation into a more stable tertiary one, dictating the major product. brainly.com While the carbocation from this compound is already tertiary, rearrangement can still happen to yield more substituted (and thus more stable) products upon subsequent reaction.

Isotopic Labeling Studies in this compound Rearrangements

Isotopic labeling is a powerful technique used to trace the movement of atoms during a reaction mechanism. Studies on carbocation rearrangements frequently employ isotopes of carbon (¹³C or ¹⁴C) or hydrogen (²H, deuterium) to elucidate the pathways of these shifts.

A key study investigated the rearrangements in reactions of ¹⁴C-labeled pentamethylethanol (an older name for this compound). acs.org Specifically, this compound-1-¹⁴C was used, meaning one of the methyl groups on the carbinol carbon was labeled. When this alcohol was subjected to conditions that generate a carbocation, the distribution of the ¹⁴C label in the resulting products was analyzed.

Such studies can definitively distinguish between different potential rearrangement pathways. For example, by tracking the position of the radioactive ¹⁴C label in the rearranged alkene or substitution products, researchers can confirm whether a methyl group has migrated and from where. This provides concrete evidence for the proposed 1,2-alkyl shifts in the carbocation intermediate. acs.org The findings from such labeling experiments are crucial for building a precise understanding of the complex series of events that can occur after the initial formation of a carbocation.

Advanced Spectroscopic Characterization of 2,3,3 Trimethyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR Chemical Shifts and Coupling Patterns of 2,3,3-Trimethyl-2-butanol

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals that correspond to the different types of protons in the molecule. The spectrum is characterized by its simplicity due to the high degree of symmetry in the compound.

The key features of the ¹H NMR spectrum are:

A singlet appearing around δ 1.1 ppm, which integrates to 18 hydrogens. This signal represents the six equivalent methyl groups.

A broad singlet at approximately δ 1.3 ppm, corresponding to the single hydroxyl proton.

The chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm. ubc.ca The absence of splitting in the methyl signal is due to the lack of adjacent, non-equivalent protons, a consequence of the quaternary carbon atoms in the core structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (CH₃) Protons | ~1.1 | Singlet | 18H |

| Hydroxyl (OH) Proton | ~1.3 | Broad Singlet | 1H |

Carbon-13 NMR Analysis of the this compound Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts for the carbon atoms are as follows:

The carbon atom bearing the hydroxyl group (C2) is observed at approximately δ 72.4 ppm.

The methyl carbons attached to C3 show a signal around δ 29.1 ppm.

The carbons of the tert-butyl group appear at about δ 22.8 ppm.

The chemical shifts in ¹³C NMR are also referenced to TMS. docbrown.info The distinct signals for each type of carbon confirm the molecular structure. vaia.com The downfield shift of the C2 carbon is attributed to the deshielding effect of the electronegative oxygen atom. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C2 (C-OH) | 72.4 |

| C3 Methyls | 29.1 |

| Tert-butyl Carbons | 22.8 |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways of this compound Derivatives

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion (M⁺) of this compound has a mass-to-charge ratio (m/z) of 116.

The fragmentation of tertiary alcohols like this compound is often characterized by the loss of an alkyl group. whitman.edu Common fragmentation pathways include:

Loss of a methyl group (CH₃), resulting in a fragment ion at m/z 101.

Loss of a water molecule (H₂O), leading to a peak at m/z 98.

A significant peak is often observed at m/z 59, which can be attributed to the [C(CH₃)₂OH]⁺ fragment.

The fragmentation pattern provides a fingerprint that can be used to identify the compound. csic.es

Table 3: Key EI-MS Fragments of this compound

| m/z | Proposed Fragment |

| 116 | [M]⁺ |

| 101 | [M - CH₃]⁺ |

| 98 | [M - H₂O]⁺ |

| 59 | [C(CH₃)₂OH]⁺ |

Chemical Ionization Mass Spectrometry (CI-MS) in this compound Analysis

Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique compared to EI-MS, resulting in less fragmentation. uni-saarland.de In CI-MS, a reagent gas, such as methane (B114726) or ammonia, is ionized first. These reagent gas ions then react with the analyte molecules to produce ions, typically through proton transfer. researchgate.netms-textbook.com

For alcohols, CI-MS often produces a prominent protonated molecule, [M+H]⁺. ms-textbook.com In the case of this compound, this would correspond to an ion at m/z 117. This technique is particularly useful for confirming the molecular weight of the compound, as the molecular ion peak can be weak or absent in the EI spectrum of tertiary alcohols. whitman.edu The choice of reagent gas can influence the extent of fragmentation, with isobutane (B21531) generally being even gentler than methane. ms-textbook.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the most characteristic feature in its IR spectrum is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹. This band is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening caused by intermolecular hydrogen bonding. The NIST WebBook provides a reference gas-phase IR spectrum for the related compound 2,3,3-trimethyl-1-butanol, showing a sharp O-H stretch around 3600 cm⁻¹, which is typical for non-hydrogen-bonded alcohols in the gas phase. nist.gov The C-H stretching vibrations of the methyl groups are expected to appear in the 2850-3000 cm⁻¹ region. A strong C-O stretching vibration is also anticipated between 1000 and 1200 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch (hydrogen-bonded) | 3200-3600 (broad) |

| C-H Stretch | 2850-3000 |

| C-O Stretch | 1000-1200 |

Infrared (IR) and Raman Spectroscopic Studies of this compound and Related Alcohols

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, a tertiary alcohol, the spectra are characterized by vibrations of its hydroxyl group and its highly branched alkyl framework.

The IR spectrum of a related compound, 2,3-dimethyl-2-butanol (B1346969), shows characteristic absorption bands that are instructive for understanding the spectrum of this compound. nist.govnih.gov Key vibrational modes include the O-H stretch, C-H stretches, and various bending and skeletal vibrations.

Key Vibrational Modes for Tertiary Alcohols:

O-H Stretching: A prominent, broad band typically appears in the region of 3200-3600 cm⁻¹ in the IR spectrum, indicative of hydrogen-bonded hydroxyl groups. In the gas phase or in dilute non-polar solutions, a sharper "free" O-H stretching band can be observed around 3600-3650 cm⁻¹.

C-H Stretching: Strong absorptions are found in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methyl and other C-H bonds.

C-O Stretching: The C-O stretching vibration in tertiary alcohols like this compound is typically observed in the 1100-1200 cm⁻¹ range in the IR spectrum.

Skeletal Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of bands arising from C-C bond stretching and various C-C-C and C-C-O bending modes, which are highly characteristic of the specific molecular structure.

Studies on similar branched alcohols, such as 3,3-dimethyl-2-butanol, have utilized a combination of inelastic incoherent neutron scattering (IINS), mid-infrared (MIR), and far-infrared (FIR) spectroscopy, alongside density functional theory (DFT) calculations, to assign vibrational modes. researchgate.net These comprehensive analyses allow for the detailed assignment of both inter- and intramolecular vibrations. researchgate.net

Table 1: Representative Vibrational Frequencies for Related Tertiary Alcohols

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad band in IR spectra of condensed phases. |

| C-H Stretch | 2850 - 3000 | Strong absorptions from methyl groups. |

| C-O Stretch | 1100 - 1200 | Characteristic of tertiary alcohols. |

This table presents generalized data based on typical values for tertiary alcohols and findings for structurally similar compounds.

Analysis of Hydrogen Bonding and Conformational States via Vibrational Spectroscopy

The presence of a hydroxyl group makes this compound capable of forming hydrogen bonds, which significantly influences its physical properties and conformational preferences. cymitquimica.com Vibrational spectroscopy is exceptionally sensitive to these interactions.

The O-H stretching band is a powerful probe of hydrogen bonding. rsc.org In the liquid or solid state, intermolecular hydrogen bonding between alcohol molecules leads to the formation of dimers, trimers, and larger polymeric clusters. This results in a broad, red-shifted O-H stretching band in the IR spectrum compared to the sharp band of the non-hydrogen-bonded ("free") monomer. rsc.org The shape and position of this broad band can provide information about the distribution and strength of these hydrogen-bonded networks.

Computational studies, such as those using DFT, can model the vibrational spectra of different conformers and hydrogen-bonded clusters (dimers, trimers, tetramers). researchgate.net By comparing these calculated spectra with experimental IR and Raman data, the most stable conformations and the nature of the hydrogen-bonded structures in the condensed phase can be elucidated. researchgate.net For instance, in sterically hindered alcohols, steric repulsion between the bulky alkyl groups can influence the geometry of hydrogen-bonded aggregates. The molecule is known to adopt a staggered conformation to minimize steric repulsion between its tert-butyl groups.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) in Structurally Related Alcohol Systems

While this compound is an achiral molecule due to a plane of symmetry, the principles of chiroptical spectroscopy are highly relevant for understanding the stereochemistry of structurally related chiral alcohols. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.org

VCD is particularly useful for determining the absolute configuration and conformational analysis of chiral molecules in solution. acs.orgsyr.edu For chiral alcohols, VCD spectra in the O-H, C-H, and C-O stretching regions can provide detailed structural information.

Research on chiral secondary alcohols like (S)-2-butanol has shown that VCD is sensitive to the formation of hydrogen-bonded networks. aip.org The VCD signal of the O-H stretching mode, in particular, can be dominated by the supramolecular chirality of the hydrogen-bonded aggregates rather than the chirality of the individual molecule. rsc.orgrsc.org This makes VCD a sensitive probe of long-range chiral ordering and intermolecular interactions. rsc.orgrsc.org

In systems like chiral amino alcohols, the comparison between experimental VCD spectra and DFT calculations for various conformers allows for the identification of the predominant solution-state conformations and the nature of intramolecular hydrogen bonds. syr.edu This approach could be hypothetically applied to chiral analogs of this compound to understand how the bulky, branched structure influences conformational preferences and the transmission of chiral information through the molecule.

Table 2: Applications of VCD in the Study of Chiral Alcohols

| Application | Spectroscopic Region of Interest | Key Findings |

|---|---|---|

| Absolute Configuration | Fingerprint Region (900-1500 cm⁻¹) | The sign and intensity of VCD bands can be matched with DFT calculations to assign the absolute stereochemistry. |

| Conformational Analysis | O-H and C-H Stretching Regions | VCD is sensitive to the relative orientation of functional groups, allowing for the determination of dominant conformers in solution. acs.orgsyr.edu |

Theoretical and Computational Approaches to 2,3,3 Trimethyl 2 Butanol Research

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of 2,3,3-trimethyl-2-butanol. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a more manageable quantity. iaea.orgepfl.ch This approach allows for the calculation of various molecular properties, including the electronic structure and vibrational frequencies of this compound.

DFT calculations can predict key properties of this compound. For instance, calculations can determine its density and refractive index, which are consistent with its compact, branched structure. Theoretical vibrational spectra can also be generated to aid in the assignment of experimental infrared and Raman spectra. For example, a broad absorption band observed around 3371 cm⁻¹ in the Fourier-Transform Infrared (FT-IR) spectrum is characteristic of the O-H stretch in this tertiary alcohol. Similarly, a strong peak at 1202 cm⁻¹ is indicative of the C-O stretch.

Different DFT functionals and basis sets can be employed to refine the accuracy of these predictions. For example, the B3LYP functional combined with a suitable basis set is often used for geometry optimization and frequency calculations. aip.org Studies on related alcohols, like 2-methyl-2-butanol, have shown that DFT methods, such as PBE0-D3, can predict OH stretching fundamental wavenumbers with high accuracy when appropriate corrections are applied. rsc.orgscispace.com These theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes.

Table 1: Selected Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Description |

| O-H Stretch | 3371 | A broad absorption characteristic of tertiary alcohols. |

| C-O Stretch | 1202 | A strong peak indicative of the tertiary alcohol structure. |

Source: BenchChem

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties, including reactivity and conformational landscapes. researchgate.netarxiv.org

For this compound, ab initio calculations can be used to explore its potential energy surface and identify stable conformations. The molecule is expected to adopt a staggered conformation to minimize steric hindrance between the bulky tert-butyl groups. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to calculate the relative energies of different conformers and the energy barriers between them. oup.comunige.ch

In terms of reactivity, ab initio calculations can provide insights into reaction mechanisms. For example, studies on the oxidation of the related tertiary alcohol, 2-methyl-2-butanol, have utilized high-level ab initio calculations to investigate the kinetics of hydrogen-atom abstraction by hydroxyl radicals. rsc.org Such studies help in understanding the initial steps of combustion and atmospheric degradation of these compounds. rsc.org The reactivity of the hydroxyl group, a key feature of this compound, can also be investigated, including its role as a nucleophile in substitution reactions.

Table 2: Comparison of Theoretical Methods for Alcohol Conformational Analysis

| Method | Key Features | Application to Alcohols |

| Density Functional Theory (DFT) | Balances accuracy and computational cost. nih.gov | Predicts electronic structure, vibrational frequencies, and stable conformers. rsc.org |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High accuracy, based on first principles, computationally intensive. researchgate.net | Determines precise conformational energies and reaction pathways. oup.comrsc.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can reveal detailed information about the dynamics of this compound in various environments.

In the liquid phase, alcohol molecules are known to form aggregates through hydrogen bonding. MD simulations can be employed to study the aggregation behavior of this compound in solution. Simulations of similar alcohols, like 2-butanol, have shown that the extent of aggregation is concentration-dependent. nih.gov At higher concentrations, these alcohols tend to form larger clusters. nih.gov

The interaction between this compound and solvent molecules is another crucial aspect that can be investigated using MD simulations. The bulky tert-butyl groups of this compound are hydrophobic, while the hydroxyl group is hydrophilic. This amphiphilic nature dictates its interactions with different solvents. In aqueous solutions, hydrophobic interactions will influence the water structure around the nonpolar parts of the molecule. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. nih.gov

The hydroxyl group of this compound allows it to participate in hydrogen bonding, both with other alcohol molecules and with solvent molecules. MD simulations are particularly well-suited to study the dynamics of these hydrogen bond networks. ub.eduanr.fr The formation and breaking of hydrogen bonds are fundamental processes that govern many of the physical and chemical properties of alcohols, including their viscosity and diffusion coefficients. researchgate.net

Studies on related alcohols have shown that the dynamics of hydrogen bonds can be characterized by their lifetimes. rsc.org MD simulations can track the existence of individual hydrogen bonds over time and provide statistical information on their duration. This information is essential for understanding the microscopic origins of macroscopic properties. For instance, the slower reorientational dynamics of tertiary alcohols compared to primary or secondary alcohols can be attributed to the steric hindrance around the hydroxyl group, which affects the hydrogen bonding dynamics. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Related Tertiary Alcohols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.netcanada.ca While specific QSAR studies on this compound are not widely available, the principles of QSAR can be applied to understand the properties of tertiary alcohols as a class.

QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. researchgate.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical relationship is then established between these descriptors and the observed activity or property. nih.gov

For tertiary alcohols, QSAR models could be developed to predict properties such as their flavor thresholds in beverages or their toxicological endpoints. nih.gov For example, a study on the flavor thresholds of various alcohols in beer found strong nonlinear relationships between the logarithm of the flavor threshold and several structural descriptors. nih.gov Such models can be valuable for predicting the properties of new or untested tertiary alcohols based on their molecular structure. The development of the QSAR concept has a long history, with early studies relating the narcotic effects of organic compounds to their lipophilicity. canada.ca

Applications of 2,3,3 Trimethyl 2 Butanol in Chemical Synthesis and Analytical Chemistry

2,3,3-Trimethyl-2-butanol as a Solvent and Reagent in Organic Reactions

Due to its bulky nature, this compound is a poor nucleophile. The hydroxyl group is sterically shielded by five methyl groups, which hinders its ability to participate in nucleophilic attack. This property, combined with its nature as a protic solvent, allows it to function in specific reaction environments where solvent participation must be minimized.

The significant steric hindrance of this compound makes it an intriguing candidate for use in environments facilitating sterically demanding transformations. In many organic reactions, solvents can participate directly in the reaction mechanism or influence the transition state through solvation. For reactions involving bulky substrates or reagents, a sterically encumbered solvent like this compound can create a unique reaction medium. Its role is often to act as a proton source without the complication of solvent nucleophilicity.

While specific, widely documented industrial or laboratory-scale applications of this compound as a primary solvent are not prevalent in readily available literature, its properties can be compared to other hindered alcohols like tert-butanol (B103910). Such solvents are known to favor reaction pathways where carbocation intermediates are formed (SN1/E1 mechanisms) by stabilizing the charged species through their polarity, while their low nucleophilicity prevents competing SN2 pathways. pw.live The increased steric bulk of this compound compared to tert-butanol would be expected to further suppress any residual nucleophilic behavior, potentially offering advantages in reactions sensitive to such side reactions. For instance, in solvolysis reactions, steric hindrance around a reaction center can lead to an increase in the entropy of activation (ΔS*) due to reduced organization of solvent molecules in the transition state, a phenomenon observed in the solvolysis of other highly branched compounds. researchgate.net

Derivatization Strategies for Analytical Detection of this compound

The direct analysis of alcohols by gas chromatography (GC) can be problematic due to their polarity and ability to form hydrogen bonds. These characteristics can lead to poor peak shape, tailing, and reduced volatility, especially for a relatively high-boiling alcohol like this compound. To overcome these issues and enable sensitive and accurate detection by methods such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization is employed. semanticscholar.org This process modifies the hydroxyl functional group to create a new compound that is more volatile, less polar, and more thermally stable. thescipub.comresearchgate.net

Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as alcohols. nih.gov The reaction involves replacing the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. thescipub.com This conversion breaks the intermolecular hydrogen bonds and increases the volatility of the analyte, making it amenable to GC-MS analysis. researchgate.net

For this compound, the reaction would proceed as follows: C(CH₃)₃C(CH₃)₂OH + Reagent → C(CH₃)₃C(CH₃)₂O-Si(CH₃)₃ + Byproducts

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). thescipub.com The resulting trimethylsilyl ether of this compound is significantly more volatile and exhibits improved chromatographic behavior, leading to sharper, more symmetrical peaks. semanticscholar.org

Alkylation and acylation represent alternative derivatization strategies for alcohols. Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. For sterically hindered tertiary alcohols like this compound, standard acylation can be challenging due to the low reactivity of the hydroxyl group. Specialized methods, such as using benzotriazole (B28993) esters formed in situ, have been shown to be effective for the esterification of other hindered tertiary alcohols and could be applied here. researchgate.net

Alkylation involves replacing the hydroxyl proton with an alkyl group, forming an ether. While less common for simple volatility enhancement of alcohols compared to silylation, it is a robust method for protecting hydroxyl groups. The choice between silylation, acylation, or alkylation depends on the specific analytical requirements, including the desired volatility, the stability of the derivative, and the potential for selective detection.

Achieving high efficiency and sensitivity in the derivatization of this compound requires careful optimization of reaction conditions. The steric hindrance that defines the molecule's chemistry also impedes the derivatization reaction itself. Key parameters that must be optimized include:

Reagent Selection and Concentration: Stronger silylating agents like MSTFA or BSTFA with a TMCS catalyst are generally preferred. A sufficient excess of the reagent is necessary to drive the reaction to completion.

Reaction Temperature and Time: Due to the steric hindrance, longer reaction times and/or higher temperatures may be required compared to less hindered alcohols. For example, TMS derivatization protocols often involve heating at 40-70°C for 30-90 minutes. thescipub.com Microwave-assisted (MA) heating has emerged as a technique to significantly shorten derivatization times, though its effectiveness can vary depending on the analyte and matrix. researchgate.net

Solvent and Catalyst: The choice of solvent is crucial to dissolve both the analyte and the reagents. Pyridine is often used as it can also act as a catalyst and an acid scavenger. For challenging acylations, a base like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to activate the reaction. researchgate.net

Recent studies on optimizing derivatization for complex samples have highlighted the importance of a systematic approach, adjusting parameters like sample volume to reagent volume ratios to maximize yield and reproducibility for GC-MS analysis. nih.gov Such optimization would be critical for ensuring the complete conversion of the sterically congested this compound to its derivative, thereby maximizing analytical sensitivity and accuracy.

Table 1: Comparison of Derivatization Strategies for this compound

| Strategy | Typical Reagents | Derivative Formed | Key Advantages | Considerations for this compound |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA (+TMCS) | Trimethylsilyl Ether | Increases volatility and thermal stability; common and effective. thescipub.comresearchgate.net | Reaction may be slow due to steric hindrance, requiring optimized temperature and time. |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Benzotriazole Esters | Ester | Forms stable derivatives; can introduce fluorinated groups for enhanced detection. | Standard methods may be inefficient; specialized activating agents (e.g., DMAP, HOBt) may be necessary to overcome low reactivity. researchgate.net |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) with a base | Ether | Forms very stable derivatives. | Generally requires harsher conditions than silylation; less commonly used for routine GC volatility enhancement. |

Role of this compound as a Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. It can be synthesized via the Grignard reaction between pinacolone (B1678379) (3,3-dimethyl-2-butanone) and a methylmagnesium halide (e.g., methylmagnesium iodide).

Once formed, it can undergo further transformations typical of a tertiary alcohol. One of the most common reactions is acid-catalyzed dehydration. Due to the structure of the molecule, elimination of water can only form one alkene product, as the adjacent C3 carbon has no hydrogen atoms. The reaction exclusively yields 2,3,3-trimethylbut-1-ene. quora.com

C(CH₃)₃C(CH₃)₂OH --(H⁺, Δ)--> (CH₃)₃C-C(CH₃)=CH₂ + H₂O

This makes this compound a specific precursor for this highly branched alkene, which can be a useful building block in further synthetic pathways. Additionally, as a tertiary alcohol, it can be converted to the corresponding tertiary alkyl halide (e.g., 2-chloro-2,3,3-trimethylbutane) using reagents like concentrated hydrochloric acid, providing another route to functionalized, sterically congested molecules.

Precursor in Fine Chemical Synthesis

In the field of fine chemical synthesis, this compound is primarily utilized as a precursor for the generation of specific alkenes through dehydration reactions. The controlled elimination of a water molecule from this tertiary alcohol leads to the formation of unsaturated compounds that are valuable intermediates in further synthetic transformations.

The acid-catalyzed dehydration of this compound typically yields 2,3,3-trimethylbut-1-ene as the major product. quora.com This reaction proceeds through a carbocation intermediate. The tertiary nature of the alcohol facilitates the formation of a relatively stable tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. A subsequent deprotonation from an adjacent methyl group leads to the formation of the terminal alkene.

The resulting alkene, 2,3,3-trimethylbut-1-ene, is a versatile intermediate in organic synthesis. Its double bond can undergo a variety of addition reactions, allowing for the introduction of diverse functional groups. This makes it a valuable starting material for the synthesis of more complex molecules with potential applications in areas such as materials science and agrochemicals.

| Reactant | Reaction Conditions | Major Product |

|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄), Heat | 2,3,3-Trimethylbut-1-ene |

Intermediate in Pharmaceutical and Specialty Chemical Production

While direct, large-scale applications of this compound as a key starting material in the synthesis of commercial pharmaceuticals are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. The bulky tert-butyl group adjacent to a quaternary center, which can be generated from this alcohol, can be a desirable feature in drug design to enhance metabolic stability or to modulate receptor binding.

The derivatives of this compound can serve as intermediates in the synthesis of specialty chemicals. For instance, the alkenes produced from its dehydration can be further functionalized to create unique monomers for specialty polymers or as building blocks for the synthesis of fragrances and other high-value chemicals. The sterically hindered nature of the alcohol also makes it a candidate for the synthesis of specialized esters and ethers that may find use as non-reactive solvents or as components in lubricant formulations.

Research into the esterification of sterically hindered alcohols, such as this compound, is ongoing. These reactions can be challenging due to the steric hindrance around the hydroxyl group, often requiring specific catalysts or reaction conditions. The resulting esters, with their bulky alkyl groups, can exhibit unique properties, making them of interest for various specialty applications.

| Derivative | Potential Application Area | Synthetic Route from this compound |

|---|---|---|

| 2,3,3-Trimethylbut-1-ene | Fine Chemicals, Monomers | Acid-catalyzed dehydration |

| Specialty Esters | Lubricants, Solvents | Esterification |

Specialized Research Areas and Future Directions Concerning 2,3,3 Trimethyl 2 Butanol

Stereochemical Considerations and Chiral Pool Applications for 2,3,3-Trimethyl-2-butanol Derivatives

A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different groups, known as a chiral center. utexas.edulibretexts.orglibretexts.org The structure of this compound features a central carbon (C2) bonded to a hydroxyl (-OH) group, two methyl (-CH3) groups, and a tert-butyl group. Because the C2 atom is bonded to two identical methyl groups, it is not a chiral center, rendering the this compound molecule achiral. libretexts.orglibretexts.org

As an achiral compound, this compound cannot be directly used in chiral pool synthesis, which utilizes abundant, naturally occurring enantiopure compounds as building blocks for complex molecules. nih.govwikipedia.org The efficiency of chiral pool synthesis lies in transferring the existing chirality of the starting material to the final product. wikipedia.org

For this compound to be relevant in stereoselective applications, its derivatives must be synthesized to introduce a chiral center. The development of catalytic asymmetric methods to create chiral tertiary alcohols is an active area of research, often focusing on the addition of carbon-based groups to ketones. researchgate.net However, the significant steric hindrance of the this compound structure presents a considerable challenge for such modifications. While methods for synthesizing chiral tertiary alcohols with adjacent stereocenters are advancing, they often start from less sterically crowded precursors. chinesechemsoc.orgtandfonline.com

Investigation of this compound in Green Chemistry Initiatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org A key area within this field is the development and use of "green solvents," which are chosen to minimize environmental impact and improve safety. Alcohols, particularly those derived from renewable biomass, are often considered greener alternatives to conventional volatile organic solvents. rsc.org

The potential of this compound as a green solvent is an area of investigative interest. Its properties, such as being a solid at room temperature with a reported water solubility of 21.53 g/L at 40°C, distinguish it from many common liquid solvents. guidechem.com Research into highly branched alcohols explores their unique physical and chemical characteristics, which could lead to novel applications in sustainable chemistry. While specific studies extensively detailing this compound's role in green chemistry are not abundant, the broader class of complex alcohols is being evaluated for sustainable applications, from use as reagents to serving as platform chemicals. rsc.orgresearchgate.net

| Property | Value for this compound | Reference |

|---|---|---|

| Molecular Formula | C7H16O | guidechem.com |

| Molecular Weight | 116.20 g/mol | guidechem.com |

| Physical Form | Solid / Liquid | guidechem.com |

| Water Solubility | 21.53 g/L (at 40 °C) | guidechem.com |

| Predicted pKa | 15.38 ± 0.29 | guidechem.com |

Interdisciplinary Research with this compound (e.g., Catalysis)

Interdisciplinary research involving this compound often centers on its behavior in catalytic processes. One of the most characteristic reactions for tertiary alcohols is acid-catalyzed dehydration to form alkenes. youtube.comchemguide.co.uk In the case of this compound, the reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. quora.comlibretexts.org

The subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene. Due to the structure of this compound, where the neighboring C3 carbon lacks hydrogen atoms, the proton must be removed from one of the methyl groups attached to C2. This regioselectivity leads to the formation of a single major alkene product: 2,3,3-trimethyl-1-butene. quora.com Some sources suggest the possibility of rearrangement to form the more substituted 2,3,3-trimethyl-2-ene, but this would require a methyl shift. atlas.org

The study of such catalytic reactions is crucial in organic synthesis for creating carbon-carbon double bonds, which are versatile starting points for producing a wide range of other compounds. Furthermore, the field of multicatalysis is exploring new ways to diversify the structures of alcohols, combining multiple catalytic reactions in one system to achieve transformations not possible through traditional methods. nih.gov The unique steric properties of highly branched alcohols like this compound make them interesting substrates for developing and understanding novel catalytic systems. researchgate.netfrontiersin.org

Emerging Research Frontiers for Highly Branched Alcohols

Highly branched alcohols, as a class, are at the forefront of several emerging research areas, driven by their unique properties and potential for sustainable production.

One of the most significant frontiers is their application as advanced biofuels. researchgate.net Compared to ethanol, branched-chain higher alcohols (BCHAs) offer superior properties as gasoline substitutes, including higher energy density, lower hygroscopicity (tendency to absorb moisture), and higher octane (B31449) numbers, which improves engine performance. nih.govresearchgate.net

Significant research is dedicated to the sustainable synthesis of these alcohols. This includes metabolic engineering and synthetic biology approaches to program microorganisms like E. coli and Ralstonia eutropha to produce specific branched-chain alcohols from renewable feedstocks like glucose or biomass. nih.govmdpi.comnih.gov These biological pathways often leverage the host's native amino acid biosynthesis routes, diverting intermediates towards alcohol production. nih.gov Concurrently, advanced chemical catalysis methods are being developed to produce branched alcohols from bio-based feedstocks, such as through the Guerbet reaction, which couples smaller alcohols into larger, more complex ones. kuleuven.be

Beyond biofuels, the distinct physical properties of highly branched alcohols, such as extremely low melting points and excellent fluidity compared to their linear isomers, make them valuable in specialty chemical applications. kuleuven.be These include use as solvents, in the production of fragrances, and as building blocks for pharmaceuticals and other high-value compounds. cymitquimica.com The ongoing development of innovative synthetic pathways continues to expand the potential applications for this versatile class of molecules. frontiersin.orgnih.gov

| Research Frontier | Key Advantages / Focus Area | Significance |

|---|---|---|

| Advanced Biofuels | Higher energy density, lower hygroscopicity, higher octane number compared to ethanol. | Potential to replace gasoline with a more efficient and compatible renewable fuel. nih.govresearchgate.net |

| Sustainable Synthesis (Biosynthesis) | Production from renewable feedstocks (e.g., glucose, biomass) using engineered microorganisms. | Reduces reliance on fossil fuels for chemical production and leverages natural metabolic pathways. mdpi.comnih.govnih.gov |

| Sustainable Synthesis (Chemocatalysis) | Conversion of bio-alcohols into higher branched alcohols via catalytic processes like the Guerbet reaction. | Provides alternative, sustainable routes to valuable chemicals from bio-based platform molecules. kuleuven.be |

| Specialty Chemicals & Materials | Unique properties such as low melting points, specific solvency, and use as synthetic building blocks. | Enables the creation of new products in fragrances, pharmaceuticals, and materials science. cymitquimica.com |

Q & A

Q. How can 2,3,3-trimethyl-2-butanol be synthesized and purified for laboratory use?

- Methodological Answer : The compound can be synthesized via acid-catalyzed reactions, such as the hydration of alkenes or Grignard reactions with appropriate carbonyl precursors. For purification, fractional distillation is recommended due to its boiling point (~106.2°C for derivatives like 3,3-dimethyl-2-butanone, as seen in related syntheses) . Evidence from alkyl halide synthesis shows that reacting this compound with aqueous HBr or HI yields corresponding bromides/iodides, which are then purified via distillation . Ensure solvents are anhydrous to avoid side reactions.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : The proton NMR spectrum typically shows two singlets in a 3:2 ratio, corresponding to the tert-butyl group (δ ~1.05 ppm, 9H) and the methyl groups adjacent to the hydroxyl (δ ~1.70–1.73 ppm, 3H) .

- Gas Chromatography (GC) : Purity (>99%) is confirmed via glpc (gas-liquid partition chromatography), as demonstrated in dehydration reactions producing 2,3,3-trimethyl-1-butene .

- IR Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) confirms the alcohol functional group.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (protective goggles, gloves, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential vapor release.

- Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can dehydration of this compound be optimized to produce alkenes with high purity?

- Methodological Answer :

- Catalyst Selection : Sulfuric acid (H₂SO₄) is effective, but controlled temperature (e.g., 80–100°C) minimizes side reactions.

- Purity Monitoring : Use glpc to track alkene formation (>99% purity achievable) .

- Distillation : Isolate the alkene (e.g., 2,3,3-trimethyl-1-butene, bp 78°C) promptly to prevent polymerization .

Q. How to resolve contradictions in NMR data when synthesizing derivatives (e.g., halides)?

- Methodological Answer :

- Peak Splitting Analysis : Unexpected peaks may arise from incomplete reaction or stereochemical impurities. For example, if bromide synthesis yields multiple signals, re-examine reaction conditions (e.g., excess HBr, reaction time) .

- Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃) are free of protic contaminants that might alter peak splitting.

- Comparative Literature : Cross-check observed chemical shifts with published data for analogous tert-butyl derivatives .

Q. What advanced techniques assess the stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds.

- Accelerated Aging Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC or GC-MS.

- Kinetic Isotope Effects : Use deuterated analogs to study reaction mechanisms under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.